Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
Brand Name:
Vulcanchem
CAS No.:
85828-82-6
VCID:
VC20857778
InChI:
InChI=1S/C17H16I2O4/c1-3-22-16(20)10-11-8-14(18)17(15(19)9-11)23-13-6-4-12(21-2)5-7-13/h4-9H,3,10H2,1-2H3
SMILES:
CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I
Molecular Formula:
C17H16I2O4
Molecular Weight:
538.11 g/mol
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
CAS No.: 85828-82-6
Cat. No.: VC20857778
Molecular Formula: C17H16I2O4
Molecular Weight: 538.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85828-82-6 |
|---|---|
| Molecular Formula | C17H16I2O4 |
| Molecular Weight | 538.11 g/mol |
| IUPAC Name | ethyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate |
| Standard InChI | InChI=1S/C17H16I2O4/c1-3-22-16(20)10-11-8-14(18)17(15(19)9-11)23-13-6-4-12(21-2)5-7-13/h4-9H,3,10H2,1-2H3 |
| Standard InChI Key | BCLWYRUGYYCELP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I |
| Canonical SMILES | CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator